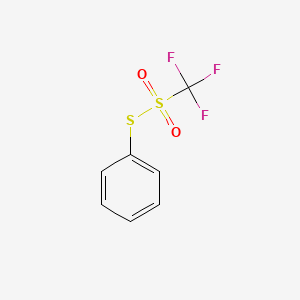
Methanesulfonothioic acid, trifluoro-, S-phenyl ester
Description
Methanesulfonothioic acid, trifluoro-, S-phenyl ester is a chemical compound with the molecular formula C7H5F3O2S2 and a molecular weight of 242.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
60933-15-5 |
|---|---|
Molecular Formula |
C7H5F3O2S2 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
trifluoromethylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H |
InChI Key |
GMQVOIJUOJRSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonothioic acid, trifluoro-, S-phenyl ester can be synthesized through several methods. One common method involves the reaction of methanesulfonothioic acid with trifluoromethanesulfonic anhydride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonothioic acid, trifluoro-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonothioic acid, trifluoro-, S-phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methanesulfonothioic acid, trifluoro-, S-phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The phenyl ester group facilitates its binding to specific molecular sites, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Similar in structure but lacks the phenyl ester group.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of a phenyl group.
Trifluoromethanesulfonic anhydride: An anhydride form with different reactivity.
Uniqueness
Methanesulfonothioic acid, trifluoro-, S-phenyl ester is unique due to its combination of a trifluoromethyl group and a phenyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


